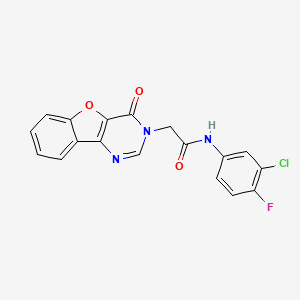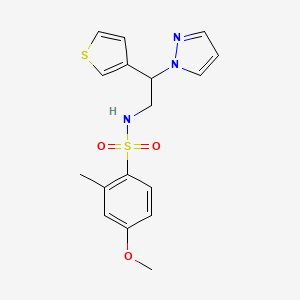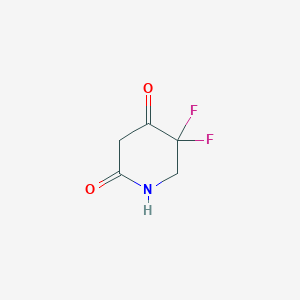
6-(butyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, leveraging principles from organic chemistry to achieve the desired molecular architecture. Techniques such as the Curtius rearrangement or the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles provide insights into the methodologies that could be applicable for synthesizing compounds like 6-(butyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide. These processes highlight the importance of selectivity, functional group transformations, and the strategic use of reagents to build complex molecules (Cantekin, T. D. de Greef, & A. Palmans, 2012; Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds like 6-(butyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry methods. These tools allow for the detailed examination of molecular conformations, stereochemistry, and electronic properties, crucial for understanding the compound's behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with complex structures are influenced by the functional groups present, the molecular framework, and the reaction conditions. Studies on related compounds provide insights into how modifications in the chemical structure can affect reactivity, stability, and the type of reactions the compounds can undergo. For instance, the reactivity of benzene-1,3,5-tricarboxamide derivatives in supramolecular assemblies exemplifies how molecular design can dictate assembly and chemical behavior (Cantekin, T. D. de Greef, & A. Palmans, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Rigid Dipeptide Mimics : Rao, Pinyol, and Lubell (2007) described the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, which are rigid dipeptide mimics. These compounds, including structures similar to the query chemical, demonstrate potential in peptide conformation-activity relationship studies due to their constrained conformation resembling dipeptide structures (Rao, Pinyol, & Lubell, 2007).
Catalytic Aminocarbonylation : Müller et al. (2005) explored the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation reactions. This research demonstrates the chemical versatility of carboxamide derivatives in synthesizing 2-oxo-carboxamide type derivatives under certain conditions, showcasing the broader utility of compounds with carboxamide functionalities in organic synthesis (Müller et al., 2005).
Polymer Chemistry : Hsiao, Wang, and Liao (2014) synthesized visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units. This research highlights the application of carboxamide derivatives in developing advanced materials with potential uses in electronics and photonics (Hsiao, Wang, & Liao, 2014).
Biobased Production : Chung et al. (2015) reviewed recent metabolic engineering strategies for the bio-based production of monomers and polymers, including carboxamide derivatives. This work underscores the potential of biotechnological approaches in synthesizing complex organic molecules, including carboxamide derivatives, for various applications ranging from materials science to biomedicine (Chung et al., 2015).
Gas Separation Polyimides : Al-Masri, Kricheldorf, and Fritsch (1999) discussed the synthesis and characterization of polyimides derived from methyl-substituted diaminoterphenylenes for gas separation, demonstrating the applicability of carboxamide derivatives in creating materials with specific permeability properties (Al-Masri, Kricheldorf, & Fritsch, 1999).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O3/c19-12-7-10(5-6-13(12)20)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODURLPCOPTEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)
![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)
![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)